4-Phenyldibenzothiophene

Geochemical biomarker analysis Polycyclic aromatic sulfur heterocycles (PASH) GC-MS authentication

Geochemistry and OLED labs require authentic 4-PhDBT isomer for reliable thermal maturity ratios and device performance. This ≥98% GC purity standard solves that need. - PhDR1/PhDR2 denominator isomer (RI 405.68) for vitrinite reflectance calibration - 4-position substitution enables 17.9% EQE blue / 19.4% EQE green OLED host materials - ≥98% GC purity, mp 69-73°C, unambiguous isomer identity Bulk available via Albemarle-patented one-pot synthesis for competitive pricing.

Molecular Formula C18H12S
Molecular Weight 260.4 g/mol
CAS No. 104601-39-0
Cat. No. B028480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyldibenzothiophene
CAS104601-39-0
Synonyms4-PHENYLDIBENZOTHIOPHENE
Molecular FormulaC18H12S
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC3=C2SC4=CC=CC=C34
InChIInChI=1S/C18H12S/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16/h1-12H
InChIKeyBMCNAHBDZUYGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyldibenzothiophene Compound Profile


4-Phenyldibenzothiophene (4-PhDBT; CAS 104601-39-0; C18H12S; MW 260.35 g/mol) is a phenyl-substituted dibenzothiophene derivative comprising a dibenzothiophene core with a phenyl group at the 4-position [1]. It is a solid at 20 °C, with a melting point of 69.0–73.0 °C and commercial purity of ≥98.0% (GC) . The compound is primarily utilized as a synthetic intermediate for organic light-emitting diode (OLED) host materials and as a molecular marker in petroleum geochemistry, where its positional isomer distribution serves as a thermal maturity indicator [2].

Why 4-Phenyldibenzothiophene Is Irreplaceable


The four positional isomers of phenyldibenzothiophene (1-, 2-, 3-, and 4-PhDBT) exhibit systematically different gas chromatographic retention indices (elution order: 1- < 4- < 2- < 3-PhDBT on apolar stationary phases) and thermodynamic stabilities (DFT-calculated order: 3- > 2- > 4- > 1-PhDBT) [1][2]. These differences directly impact their utility as geochemical maturity indicators, where 4-PhDBT uniquely serves as the denominator in established ratio parameters (PhDR1 and PhDR2), making its unambiguous identity critical [1]. In synthetic applications, the 4-position substitution on the dibenzothiophene core determines the electronic and steric properties of downstream OLED host materials; substituting 4-PhDBT with 2-PhDBT or unsubstituted dibenzothiophene would alter the conjugation pathway and charge-transport characteristics of the final material [3].

4-Phenyldibenzothiophene Differentiation Evidence


GC Retention Index Differentiation

On an HP Ultra 2 capillary column (25 m × 0.20 mm × 0.33 μm; He carrier), 4-phenyldibenzothiophene elutes with a Lee retention index of 405.68, while 3-phenyldibenzothiophene (CAS 104601-38-9) elutes with a Kovats retention index of 421.07 on standard methylphenylsiloxane phases [1][2]. The elution order on apolar stationary phases is 1-PhDBT < 4-PhDBT < 2-PhDBT < 3-PhDBT, enabling unambiguous chromatographic resolution of 4-PhDBT from all other positional isomers [3]. This resolution is essential for accurate quantification in complex geological or synthetic mixtures.

Geochemical biomarker analysis Polycyclic aromatic sulfur heterocycles (PASH) GC-MS authentication

Thermodynamic Stability and Maturity Baseline

DFT calculations established the relative thermodynamic stability order of phenyldibenzothiophene isomers as 3-PhDBT > 2-PhDBT > 4-PhDBT > 1-PhDBT [1]. Because 4-PhDBT is thermodynamically less stable than 2- and 3-PhDBT, it predominates in low-maturity samples and is progressively converted to the more stable isomers with increasing thermal stress. This property underpins its role as the denominator in the maturity indicators PhDR1 = (2-PhDBT)/(4-PhDBT) and PhDR2 = (2-PhDBT + 3-PhDBT)/(4-PhDBT), where PhDR1 and PhDR2 increase with maturity for coals with %Ro ≥ 0.96 [1]. The empirical calibrations are: %Rc = 0.60 × PhDR1 + 1.00 (for %Ro ≥ 1.00) and %Rc = 0.30 × PhDR2 + 1.00 [1].

Petroleum geochemistry Thermal maturity assessment Density functional theory (DFT)

One-Pot Synthesis Cost Advantage

A patented one-pot synthesis of 4-phenyldibenzothiophene (Albemarle Corporation, US 9,951,037 B2) proceeds via reaction of dihalobenzenes with phenyllithium, followed by sulfur insertion and oxidative ring closure, achieving product yields of 67.6% (Example 1) and 79.9% (Example 2) based on m-dichlorobenzene [1]. The prior art method, employing 4-dibenzo[b,d]thiophene boronic acid with bromobenzene under Suzuki coupling conditions, yields 75–90% based on the dibenzothiophene precursor but uses a significantly more expensive starting material (multi-ring heterocycle dibenzothiophene) and requires multiple discrete reaction steps with intermediate purifications that cumulatively depress overall throughput [1]. The new method reduces the number of synthetic components to only three (dihalobenzene, phenyllithium, sulfur/oxidant) and can be conducted substantially in one pot, minimizing solvent changes and product transfers [1].

Process chemistry Synthetic method comparison Cost-efficient procurement

Commercial Purity and Melting Point Specification

The commercial product specification from TCI Chemicals (Product P2510) defines 4-phenyldibenzothiophene purity as min. 98.0% by GC, with a melting point range of 69.0–73.0 °C and appearance as white to orange to green powder or crystal at 20 °C . For comparison, the positional isomer 3-phenyldibenzothiophene (CAS 104601-38-9) has a reported Kovats retention index of 421.07 but lacks a similarly standardized commercial melting point specification in accessible datasheets [1]. The narrow melting point range serves as a practical identity and purity verification test for incoming quality control, distinguishing 4-PhDBT from other PhDBT isomers that may exhibit different melting behavior.

Quality specification Analytical standard procurement Material characterization

OLED Host Material Efficiency

In a systematic study of carbazole/dibenzothiophene host materials for phosphorescent and TADF OLEDs, the host compound 9-(3′-(dibenzo[b,d]thiophen-4-yl)-[1,1′-biphenyl]-3-yl)-9H-carbazole – which incorporates the 4-phenyldibenzothiophene moiety as its core building block – achieved external quantum efficiencies (EQE) of 17.9% for blue and 19.4% for green OLED devices [1]. The 4-position linkage through a meta-biphenyl spacer proved optimal among the systematically varied architectures, as it provided the most balanced charge transport (hole vs. electron mobility) and minimized ΔEST [1]. While direct EQE data for the simple 4-PhDBT monomer is not reported, this study demonstrates that the 4-(dibenzothiophenyl) substitution pattern, as opposed to 2- or 3-substitution, is critical for achieving high device performance when the unit is incorporated into host architectures [1].

OLED host material Phosphorescent OLED External quantum efficiency

Geochemical Distribution and Maturity Ratios

In marine sedimentary rocks and hydrothermal petroleum, 4-PhDBT is the predominant phenyldibenzothiophene isomer in samples of low thermal maturity, while 2- and 3-PhDBT become relatively more abundant as maturity increases [1]. The maturity indicators PhDR1 = 2-PhDBT/4-PhDBT and PhDR2 = (2-PhDBT + 3-PhDBT)/4-PhDBT are calibrated against measured vitrinite reflectance (%Ro), with PhDR1 and PhDR2 increasing gradually for coals at ≥0.96 %Ro [2]. At very advanced maturity stages (mean vitrinite reflectance Rr ≳ 1.2%), 1-PhDBT decays rapidly and the isomer distribution shifts toward thermodynamic equilibrium [3]. The consistent use of 4-PhDBT as the ratio denominator across multiple published studies establishes it as the de facto reference isomer for geochemical maturity assessment.

Thermal maturity indicator Sedimentary organic matter Petroleum biomarker

4-Phenyldibenzothiophene Application Scenarios


Thermal Maturity Assessment with PhDR Ratios

Geochemistry laboratories analyzing source rock extracts, crude oils, or coal samples for thermal maturity should procure 4-phenyldibenzothiophene (CAS 104601-39-0) as the primary reference standard for PhDBT isomer quantification. The maturity indicators PhDR1 = 2-PhDBT/4-PhDBT and PhDR2 = (2-PhDBT + 3-PhDBT)/4-PhDBT are calibrated against measured vitrinite reflectance (%Ro) with the equations %Rc = 0.60 × PhDR1 + 1.00 (≥1.00 %Ro) and %Rc = 0.30 × PhDR2 + 1.00 (≥0.96 %Ro), as validated in coals from the Junggar and Ordos basins [1]. The 4-PhDBT isomer serves as the fixed denominator in these ratios, making its authentic standard indispensable for accurate maturity calculation. The distinct GC retention index of 405.68 (HP Ultra 2) enables unambiguous peak assignment against 3-PhDBT (RI = 421.07) [2][3].

High-Efficiency OLED Host Synthesis

Organic electronics research groups developing phosphorescent or TADF OLED host materials should specify 4-phenyldibenzothiophene as the dibenzothiophene building block for Suzuki-Miyaura coupling reactions, particularly when targeting the validated molecular architecture of 9-(3′-(dibenzo[b,d]thiophen-4-yl)-[1,1′-biphenyl]-3-yl)-9H-carbazole. This host material, which incorporates the 4-DBT-phenyl moiety, has demonstrated external quantum efficiencies of 17.9% (blue) and 19.4% (green) in OLED devices, with the 4-position substitution and meta-biphenyl linkage identified as the optimal design parameters for balanced charge transport [4]. Use of 2-PhDBT or 3-PhDBT isomers would alter the molecular geometry and electronic coupling, likely degrading device performance.

GC-MS Reference for Isomer Identification

Analytical laboratories performing GC-MS analysis of polycyclic aromatic sulfur heterocycles (PASH) in fossil fuels, environmental samples, or synthetic mixtures should use 4-phenyldibenzothiophene of ≥98.0% GC purity (e.g., TCI P2510) as a retention time and mass spectral reference standard . The well-defined retention index (Lee RI = 405.68 on HP Ultra 2) and established elution order (1-PhDBT < 4-PhDBT < 2-PhDBT < 3-PhDBT) permit reliable isomer assignment without requiring full synthesis of all four PhDBT isomers [3]. The melting point range of 69.0–73.0 °C provides a simple identity confirmation test for incoming quality control .

Cost-Optimized Bulk Procurement

Industrial buyers seeking bulk quantities of 4-phenyldibenzothiophene should evaluate whether the manufacturer utilizes the Albemarle-patented one-pot synthesis (US 9,951,037 B2) [5]. This route employs inexpensive dihalobenzene and phenyllithium feedstocks with sulfur-based oxidative cyclization, achieving yields of 67.6–79.9% while avoiding the costly dibenzothiophene starting material required by the prior art Suzuki-based method [5]. Manufacturers using this process can potentially offer more competitive pricing at multi-kilogram scale compared to those relying on the dibenzothiophene boronic acid route. Procurement specifications should request confirmation of synthetic route or at minimum the CAS number 104601-39-0 with ≥98% GC purity and melting point of 69–73 °C to ensure receipt of the correct positional isomer .

Technical Documentation Hub

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